molecular formula C17H20N4O2S B6007543 N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide

N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide

Cat. No. B6007543
M. Wt: 344.4 g/mol
InChI Key: NOEOOJQPMSEVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide, also known as CTAA, is a novel compound that has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has also been found to reduce the levels of certain cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for long periods of time. However, N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has some limitations as well. It is insoluble in water, which can make it difficult to work with in certain experiments. It also has a low solubility in organic solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide. One area of interest is its potential as a chelating agent. N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been shown to have a high affinity for certain metal ions, which could make it useful in various applications, such as wastewater treatment and metal recovery. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide and its potential as a therapeutic agent for cancer. Additionally, the potential of N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide as an antimicrobial agent and its effect on the immune system need to be further explored.

Synthesis Methods

N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide can be synthesized using a one-pot three-component reaction of cyclohexyl isocyanide, phenyl isothiocyanate, and ethyl acetoacetate. The reaction takes place in the presence of a base, such as triethylamine, and yields N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide as a yellow solid with a high yield.

Scientific Research Applications

N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial activities. N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has also been investigated for its potential as a chelating agent, as well as for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

N-cyclohexyl-2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-14(18-13-9-5-2-6-10-13)11-24-17-19-16(23)15(20-21-17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEOOJQPMSEVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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